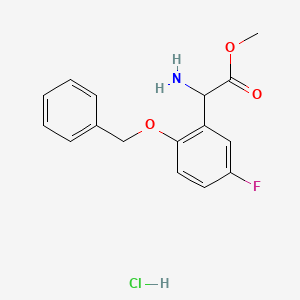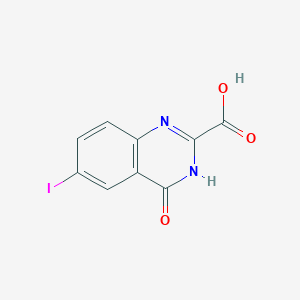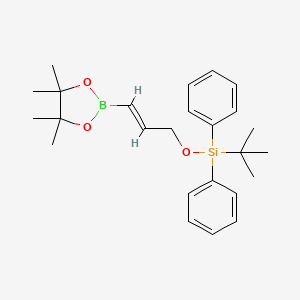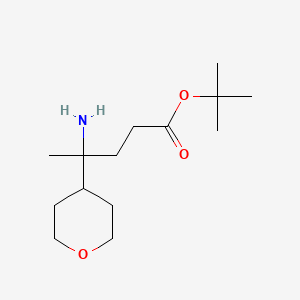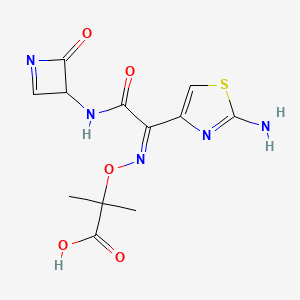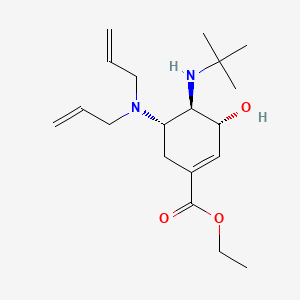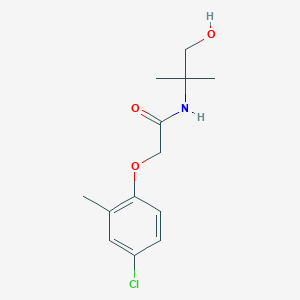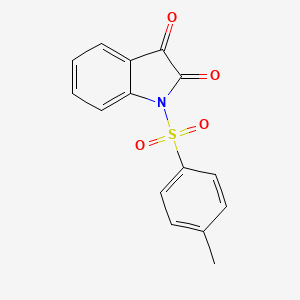
1-Tosylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tosylindoline-2,3-dione is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a tosyl group attached to the indoline ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
The synthesis of 1-Tosylindoline-2,3-dione typically involves the reaction of indoline derivatives with tosyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1-Tosylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce indoline derivatives .
Applications De Recherche Scientifique
1-Tosylindoline-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Tosylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
1-Tosylindoline-2,3-dione can be compared with other isoindoline derivatives, such as isoindoline-1,3-dione and phthalimides. While all these compounds share a similar core structure, the presence of the tosyl group in this compound imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and medicinal applications .
Similar compounds include:
- Isoindoline-1,3-dione
- Phthalimides
- N-substituted isoindoline derivatives
These compounds differ in their functional groups and substitution patterns, which influence their chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H11NO4S |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3 |
Clé InChI |
UVLLCAOKAHVEJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



